
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DPP-4 inhibitor, which is a class of drugs used to treat type 2 diabetes. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of 2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one involves the inhibition of DPP-4 enzyme, which is responsible for the degradation of incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose control. By inhibiting DPP-4 enzyme, the levels of incretin hormones in the body are increased, resulting in improved glucose control.
Biochemical and Physiological Effects:
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one has been shown to have various biochemical and physiological effects. It has been reported to increase insulin secretion, reduce glucagon secretion, and improve glucose control in patients with type 2 diabetes. The compound has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. Additionally, it has been investigated for its potential neuroprotective effects in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. The compound has also been extensively studied, and its mechanism of action is well understood. However, the compound has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, the compound may have some off-target effects, which may complicate the interpretation of the results.
Future Directions
There are several future directions for the research on 2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one. One of the directions is to investigate its potential therapeutic applications in other diseases, such as cancer and neurodegenerative diseases. Another direction is to develop more potent and selective DPP-4 inhibitors that can improve glucose control with fewer side effects. Additionally, the compound can be used as a tool compound to investigate the role of DPP-4 enzyme in various physiological processes.
Synthesis Methods
The synthesis of 2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one has been reported using various methods. One of the commonly used methods involves the reaction of 1,2,5-trimethyl-4-piperidone with phenylacetic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with phenylhydrazine and sodium acetate to yield the final product. Other methods involve the use of different starting materials and reagents, such as 1,2,5-trimethylpiperidine, benzaldehyde, and hydrazine hydrate.
Scientific Research Applications
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one has been extensively studied for its potential therapeutic applications. One of the major applications of this compound is in the treatment of type 2 diabetes. It acts as a DPP-4 inhibitor, which increases the levels of incretin hormones in the body, leading to improved glucose control. The compound has also been investigated for its potential anti-inflammatory, anti-cancer, and neuroprotective effects.
properties
CAS RN |
102689-20-3 |
|---|---|
Product Name |
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one |
Molecular Formula |
C24H29N3O |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-benzyl-5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C24H29N3O/c1-17-16-26(3)18(2)14-22(17)27-24(28)21(15-19-10-6-4-7-11-19)23(25-27)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3 |
InChI Key |
DWQLEFWPQKQLLI-UHFFFAOYSA-N |
SMILES |
CC1CC(C(CN1C)C)N2C(=O)C(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
CC1CC(C(CN1C)C)N2C(=O)C(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 |
synonyms |
4-benzyl-5-phenyl-2-(1,2,5-trimethyl-4-piperidyl)-4H-pyrazol-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



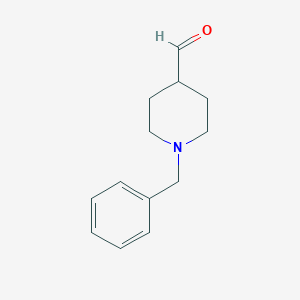
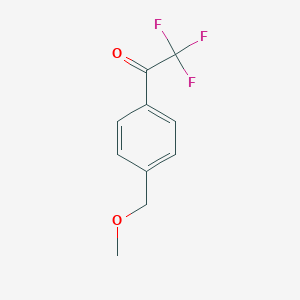
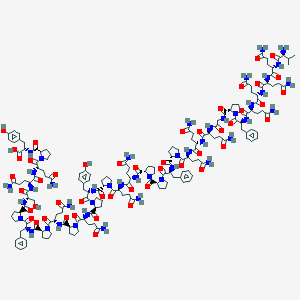
![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)
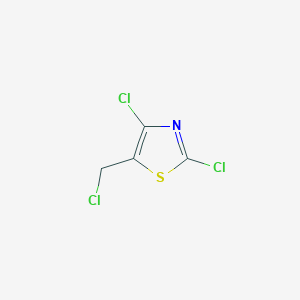
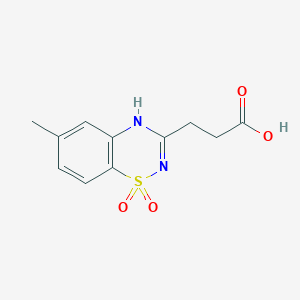

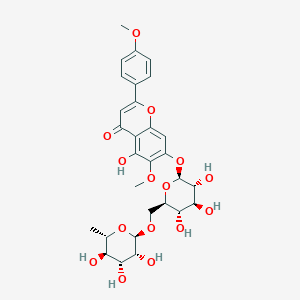


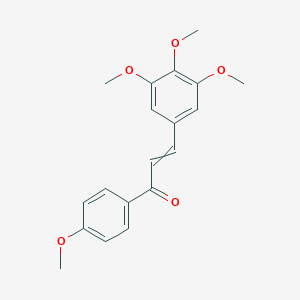

![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)